molecular formula C21H24N2O4 B511882 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid CAS No. 681800-91-9

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid

Cat. No.: B511882
CAS No.: 681800-91-9
M. Wt: 368.4g/mol
InChI Key: DNBOPGHERJNLJK-UHFFFAOYSA-N
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Description

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid is a chemical compound known for its significant role in pharmaceutical research. It is often used as a reference standard in the development and validation of analytical methods for various drugs, particularly antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylmethylpiperazine with ethyl chloroacetate under basic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic reactions and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid apart from these similar compounds is its specific binding affinity and potency in inhibiting histamine receptors. This makes it a valuable reference standard in pharmaceutical research and development .

Properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19(15-27-16-20(25)26)22-11-13-23(14-12-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOPGHERJNLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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